molecular formula C6H11NO3 B225710 1-(2-Methyl-1-butenyl)pyrrolidine CAS No. 14091-87-3

1-(2-Methyl-1-butenyl)pyrrolidine

Cat. No. B225710
CAS RN: 14091-87-3
M. Wt: 139.24 g/mol
InChI Key: YRISDUIJEUGGIA-UHFFFAOYSA-N
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Description

“1-(2-Methyl-1-butenyl)pyrrolidine” is a compound with the molecular formula C9H17N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “1-(2-Methyl-1-butenyl)pyrrolidine” is not explicitly mentioned in the sources available.


Molecular Structure Analysis

The molecular structure of “1-(2-Methyl-1-butenyl)pyrrolidine” is characterized by a five-membered pyrrolidine ring with a 2-methyl-1-butenyl group attached . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

  • Asymmetric Michael Addition Catalysis : A derivative of pyrrolidine, specifically (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, has been used as an organocatalyst in asymmetric Michael addition reactions, particularly for synthesizing γ-nitro carbonyl compounds with high yield and stereoselectivity (Singh et al., 2013).

  • Pyrrolidines in Cycloaddition Reactions : Research highlights the importance of pyrrolidines in modern science, especially in medicine and industry (as dyes or agrochemical substances). The study focused on pyrrolidines synthesis in [3+2] cycloaddition reactions, suggesting the potential for similar protocols in analogous reactions (Żmigrodzka et al., 2022).

  • Anticancer Activity in Domino Reactions : A study describes a three-component domino reaction involving pyrrolidin-2-one derivatives, catalyzed by iodine, with synthesized analogues showing in vitro anticancer activity. This highlights pyrrolidine derivatives' potential in therapeutic applications (Ramachandran et al., 2012).

  • Antimicrobial Activity : Polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives show interesting antimicrobial activity, particularly against A. baumannii and M. tuberculosis, suggesting their potential in developing new antimycobacterial agents (Nural et al., 2018).

  • Intermediate in Antibiotic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in premafloxacin (an antibiotic) synthesis, demonstrates the role of pyrrolidine derivatives in pharmaceutical manufacturing (Fleck et al., 2003).

  • Arylation in Ionic Liquids : Research on 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO) shows its higher stability and reactivity in ionic liquids than in traditional solvents. This study suggests potential applications in chemical synthesis and pharmaceuticals (Velázquez et al., 2010).

  • Bioorganic Synthesis : Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key example of the chemical versatility of pyrrolidine derivatives in bioorganic chemistry (Fleck et al., 2003).

Future Directions

Pyrrolidine derivatives, including “1-(2-Methyl-1-butenyl)pyrrolidine”, hold promise in the field of drug discovery and development. They serve as versatile scaffolds for designing and developing novel biologically active compounds and drug candidates . Future research could focus on exploring the biological activities of “1-(2-Methyl-1-butenyl)pyrrolidine” and its potential applications in pharmacotherapy.

properties

IUPAC Name

1-(2-methylbut-1-enyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-9(2)8-10-6-4-5-7-10/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRISDUIJEUGGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CN1CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342257
Record name AGN-PC-036EKC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-1-butenyl)pyrrolidine

CAS RN

14091-87-3
Record name AGN-PC-036EKC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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